molecular formula C16H11Cl2FN2O2 B4627132 N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4627132
M. Wt: 353.2 g/mol
InChI Key: ICUUXJBAPPNHEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide often involves nucleophilic substitution reactions, cyclization, and condensation processes. For example, a study demonstrated the feasibility of nucleophilic displacement in a pyrazole ring with fluorine, suggesting a similar approach could be applicable for the synthesis of isoxazole derivatives (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of isoxazole rings and substituted phenyl groups. Isostructural analysis can provide insights into the molecular conformation and stability, as seen in related compounds where crystallization and structural determination were performed (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Chemical reactions involving N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide and its analogs can include transformations of the isoxazole ring, functionalization of the phenyl groups, and modifications at the carboxamide moiety. The reactivity can be influenced by the electronic and steric effects of the substituents on the rings.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can be influenced by the nature of the substituents and the overall molecular structure. Studies on related compounds have shown that crystal packing can be stabilized by various intermolecular interactions, such as hydrogen bonds and weak Van der Waals forces (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown the synthesis of new chemical compounds using derivatives that share structural similarities with N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. For example, the synthesis of thiourea derivatives with significant antimicrobial activities against bacterial strains known for their biofilm formation capabilities was reported, highlighting the potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial and Antifungal Applications

Compounds structurally related to N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide have been evaluated for their antimicrobial and antifungal activities. Novel pyrazole- and isoxazole-based heterocycles have shown potential in treating viral infections like Herpes simplex type-1 (HSV-1), and other derivatives have exhibited good antibacterial and antifungal activities against a range of pathogens (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Cancer Research

There is ongoing research into the potential anticancer properties of compounds structurally related to N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. A study on N-phenyl-5-carboxamidyl isoxazoles revealed one derivative's significant activity against colon cancer cells, suggesting a potential pathway for developing new chemotherapeutic agents (Shaw et al., 2012).

Radiotracer Development for PET Imaging

Research into nucleophilic fluorination has led to the synthesis of compounds for positron emission tomography (PET) imaging studies. These compounds are aimed at investigating cannabinoid receptors in the brain, demonstrating the role of structural analogs of N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide in advancing neuroimaging techniques (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN2O2/c17-11-2-1-3-12(18)15(11)20-16(22)14-8-13(21-23-14)9-4-6-10(19)7-5-9/h1-7,14H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUUXJBAPPNHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
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N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
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N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
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N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
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N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
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N-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

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